molecular formula C21H22N2O2S B11592478 (5Z)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

(5Z)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one

Cat. No.: B11592478
M. Wt: 366.5 g/mol
InChI Key: JROSHRKFPIQNDR-AQTBWJFISA-N
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Description

(5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group, a propyl group, and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Methoxyphenyl Intermediate: This involves the reaction of 4-methylphenol with methanol in the presence of an acid catalyst to form 4-methylphenyl methoxy ether.

    Condensation Reaction: The methoxyphenyl intermediate is then reacted with a suitable aldehyde under basic conditions to form the corresponding benzylidene derivative.

    Cyclization and Sulfanylidene Formation: The benzylidene derivative undergoes cyclization with a thiourea derivative to form the imidazolidinone ring, followed by oxidation to introduce the sulfanylidene group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazolidinone ring can be reduced to form the corresponding imidazolidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Imidazolidine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: Its unique properties make it a candidate for the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of (5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The sulfanylidene group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methoxyphenyl group can engage in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    (5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-THIOIMIDAZOLIDIN-4-ONE: Similar structure but with a thioimidazolidinone core.

    (5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-OXOIMIDAZOLIDIN-4-ONE: Similar structure but with an oxoimidazolidinone core.

Uniqueness

The presence of the sulfanylidene group in (5Z)-5-({2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development.

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

(5Z)-5-[[2-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C21H22N2O2S/c1-3-12-23-20(24)18(22-21(23)26)13-17-6-4-5-7-19(17)25-14-16-10-8-15(2)9-11-16/h4-11,13H,3,12,14H2,1-2H3,(H,22,26)/b18-13-

InChI Key

JROSHRKFPIQNDR-AQTBWJFISA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=CC=CC=C2OCC3=CC=C(C=C3)C)/NC1=S

Canonical SMILES

CCCN1C(=O)C(=CC2=CC=CC=C2OCC3=CC=C(C=C3)C)NC1=S

Origin of Product

United States

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